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(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone

Catalog No.
S7745198
CAS No.
M.F
C22H22N2O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone

Product Name

(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone

IUPAC Name

(4-benzylpiperidin-1-yl)-quinolin-2-ylmethanone

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)23-21)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2

InChI Key

SQXUICJGHOGNMK-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone, commonly known as BQ or BQ123, is a selective endothelin subtype A (ETA) receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields.
BQ123 is a white powder with a molecular weight of 398.52 g/mol. It has a melting point of 185-189 °C and is sparingly soluble in water but soluble in organic solvents. BQ123 has a high affinity for ETA receptors and a lower affinity for endothelin subtype B (ETB) receptors.
BQ123 can be synthesized via various routes, including the modification of quinoline and piperidine derivatives. The synthesis involves several steps, including the condensation of 2-chloroquinoline with an appropriately substituted piperidine, followed by the reduction of the resulting imine, and finally the reaction with benzyl bromide. The purity and identity of BQ123 can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
A variety of analytical methods including HPLC, liquid chromatography-mass spectrometry (LC-MS), and fluorescence spectroscopy have been used for analysis of BQ123. These methods have been applied in the quantification of BQ123 in various biological matrices and in pharmacokinetic studies.
BQ123 selectively blocks the ETA receptor and inhibits the vasoconstrictor effects of endothelin-1 (ET-1), a potent vasoconstrictor peptide. ETA receptors are mainly present in smooth muscle cells, where their activation causes increased vascular tone, vascular remodeling, and oxidative stress. BQ123 shows potential therapeutic benefits in various cardiovascular diseases such as hypertension, myocardial infarction, and heart failure, as well as renal diseases, and cancer.
BQ123 has been shown to be well-tolerated, with no significant toxicity observed in animal studies. However, further toxicity and safety studies are crucial to determine the long-term effects of BQ123.
BQ123 has a wide range of therapeutic applications in various fields of research, including cardiovascular diseases, renal diseases, and cancer. It has been used as a research tool to study the effects of endothelin on vascular function, oxidative stress, and inflammation.
There is significant ongoing research on the therapeutic potential of BQ123. Studies have shown that BQ123 has cardioprotective effects in myocardial infarction, inhibits renal fibrosis in chronic kidney disease, and suppresses tumor growth in various cancers.
BQ123 has the potential to be developed as a therapeutic agent for various diseases, including hypertension, myocardial infarction, renal diseases, and cancer. It can also serve as a research tool for studying the pathophysiology of these diseases.
Despite the significant therapeutic potential of BQ123, there are limitations to its use. BQ123 inhibits the ETA receptor, but not the ETB receptor, which may limit its efficacy in some disease conditions. Moreover, the optimal dose and dosing frequency of BQ123 need to be determined. Future research is needed to fully understand the pharmacokinetics and pharmacodynamics of BQ123 and to identify potential adverse effects.
1. Development of BQ123-based combination therapies for improved efficacy.
2. Investigation of the role of BQ123 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Development of BQ123 analogs with increased selectivity and potency for ETA receptors.
4. Investigation of the potential of BQ123 to prevent or treat complications of diabetes such as neuropathy and retinopathy.
5. Identification of potential side effects and long-term effects of BQ123.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

330.173213330 g/mol

Monoisotopic Mass

330.173213330 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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